Product packaging for 1,3-Dibenzylbenzimidazol-2-one(Cat. No.:CAS No. 59103-39-8)

1,3-Dibenzylbenzimidazol-2-one

Cat. No.: B3054247
CAS No.: 59103-39-8
M. Wt: 314.4 g/mol
InChI Key: JUYDYDARGZYQFW-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Science

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is considered a "privileged scaffold" in drug design and discovery. nih.gov This distinction arises from its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. nih.govmdpi.com The physicochemical attributes of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with a wide range of biological macromolecules. nih.gov

The versatility of the benzimidazole scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov The structural similarity of benzimidazole to naturally occurring purine (B94841) nucleotides allows it to interact with various biological targets, making it a valuable framework for the development of new therapeutic agents. nih.gov Researchers have successfully synthesized a multitude of benzimidazole derivatives by modifying the core structure, leading to compounds with tailored biological functions. mdpi.comresearchgate.net

Overview of Research Trajectories for 1,3-Dibenzylbenzimidazol-2-one and its Derivatives

This compound is a specific derivative of the benzimidazol-2-one (B1210169) core, characterized by the presence of two benzyl (B1604629) groups attached to the nitrogen atoms of the imidazole ring. Its synthesis has been reported through the reaction of 1H-benzimidazol-2(3H)-one with benzyl chloride in the presence of a phase transfer catalyst. nih.govresearchgate.net The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction, revealing a nearly planar fused-ring system with the two benzyl groups oriented almost perpendicularly to this plane in opposite directions. nih.govresearchgate.netresearchgate.net

Research involving this compound and its direct derivatives has primarily ventured into the realm of coordination chemistry and its applications. A notable research trajectory involves the use of the corresponding N-heterocyclic carbene (NHC) precursor, 1,3-dibenzylbenzimidazolium, as a ligand in organometallic complexes. For instance, a series of palladium(II) complexes bearing a 1,3-dibenzylbenzimidazol-2-ylidene ligand have been synthesized and characterized. These complexes, featuring ancillary ligands such as pyridine (B92270), triphenylphosphine (B44618), and morpholine, have been investigated for their potential as enzyme inhibitors.

Specifically, these palladium-based complexes have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). The inhibitory activities, presented as Kᵢ values, indicate a strong potential for these derivatives in the development of therapeutic agents targeting these enzymes.

Table 1: Enzyme Inhibition Data for Palladium Complexes with 1,3-Dibenzylbenzimidazol-2-ylidene Ligand

ComplexAncillary LigandhCA I Kᵢ (nM)hCA II Kᵢ (nM)AChE Kᵢ (nM)
2 Pyridine10.06 ± 1.497.74 ± 0.6622.83 ± 3.21
3 3-Chloropyridine15.21 ± 2.1112.33 ± 1.5431.45 ± 4.50
4 2-Aminopyridine68.56 ± 11.5349.39 ± 6.5064.09 ± 9.05
5 Triphenylphosphine25.43 ± 3.8718.91 ± 2.0945.17 ± 5.88
6 Morpholine42.18 ± 5.2433.57 ± 4.1258.76 ± 7.13
Data sourced from a study on palladium-based complexes bearing N-heterocyclic carbene ligands.

Beyond coordination chemistry, the broader class of N,N'-disubstituted benzimidazol-2-ones, to which this compound belongs, has been explored for other potential applications. Research into benzimidazole derivatives has shown their potential as neuroprotective agents. nih.gov For example, certain benzimidazole acetamide (B32628) derivatives have been found to mitigate ethanol-induced neurodegeneration by reducing oxidative stress and neuroinflammation. nih.gov

Furthermore, the benzimidazole scaffold is a key component in the development of fluorescent chemical sensors. nih.gov The inherent photophysical properties of benzimidazole derivatives can be modulated by substitution, leading to sensors for various ions and molecules. researchgate.netnih.gov For instance, a benzimidazole-based chemosensor has been designed for the selective and sensitive detection of Cu²⁺ ions in cellular bioimaging. These research avenues highlight the ongoing efforts to harness the versatile properties of the benzimidazole core, with specific derivatives like this compound serving as important building blocks in these scientific explorations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O B3054247 1,3-Dibenzylbenzimidazol-2-one CAS No. 59103-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibenzylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21-22(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)23(21)16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYDYDARGZYQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389161
Record name 1,3-dibenzylbenzimidazol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59103-39-8
Record name 1,3-dibenzylbenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,3 Dibenzylbenzimidazol 2 One

Direct Synthesis of 1,3-Dibenzylbenzimidazol-2-one

Direct synthetic routes to this compound typically involve the construction and subsequent functionalization of the core benzimidazolone ring system.

Alkylation of 1H-Benzimidazol-2(3H)-one with Benzyl (B1604629) Halides

The most common and straightforward method for preparing this compound is the N,N'-dialkylation of the parent heterocycle, 1H-benzimidazol-2(3H)-one. This reaction involves the sequential or simultaneous introduction of two benzyl groups onto the nitrogen atoms of the imidazole (B134444) ring.

The reaction is typically carried out by treating 1H-benzimidazol-2(3H)-one with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base is crucial for deprotonating the weakly acidic N-H protons of the benzimidazolone, thereby generating a more nucleophilic anion that readily attacks the electrophilic benzylic carbon of the halide.

Commonly used bases include alkali metal carbonates (e.g., potassium carbonate) and hydroxides. nih.gov The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently employed to dissolve the reactants and facilitate the reaction. nih.govresearchgate.net

Phase-transfer catalysis (PTC) offers an efficient alternative for this alkylation. researchgate.net Using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system or in a solvent like DMF can enhance reaction rates and yields under mild conditions. nih.govresearchgate.net This method avoids the need for strong, hazardous bases and can lead to cleaner reactions with simpler work-up procedures. researchgate.net

The reaction proceeds in two steps: initial mono-benzylation to form 1-benzyl-1H-benzimidazol-2(3H)-one, followed by a second benzylation at the remaining N-H position to yield the final 1,3-dibenzyl product. nih.gov By using at least two equivalents of the benzyl halide and base, the reaction can be driven to completion to favor the disubstituted product.

Table 1: Conditions for Alkylation of 1H-Benzimidazol-2(3H)-one

Reactant Alkylating Agent Base Catalyst Solvent Conditions Reference
1H-Benzimidazol-2-one Benzyl chloride K₂CO₃ TBAB DMF Room temperature, 6h nih.gov
1,3-Dihydro-2H-benzimidazol-2-one Various alkyl halides K₂CO₃ TBAB DMF Ambient temperature researchgate.net
Benzimidazole (B57391) Benzyl bromide NaOH TBAB - 80-90°C, 3h google.com

Condensation Reactions with o-Phenylenediamines

While direct condensation of o-phenylenediamine (B120857) with a carbonyl source typically leads to the formation of the benzimidazolone ring, achieving the 1,3-dibenzylated structure in a single step is less common. The standard synthesis of the benzimidazolone core involves reacting o-phenylenediamine with urea (B33335) or phosgene (B1210022) derivatives like ethyl chloroformate. nih.govresearchgate.net

A plausible, albeit multi-step, approach starting from o-phenylenediamine would involve:

Cyclization: Condensation of o-phenylenediamine with a suitable C1 carbonyl source (e.g., urea, phosgene, or ethyl chloroformate) to form 1H-benzimidazol-2(3H)-one. nih.govresearchgate.net

Dialkylation: Subsequent N,N'-dibenzylation of the resulting benzimidazolone as described in section 2.1.1.

Alternatively, N,N'-dibenzylated o-phenylenediamine could serve as a precursor. The synthesis would then involve the cyclization of this disubstituted diamine with a carbonylating agent. However, the synthesis and isolation of stable N,N'-dibenzyl-o-phenylenediamine can be challenging.

More complex one-pot syntheses for related 1,2-disubstituted benzimidazoles have been developed by reacting o-phenylenediamine with two equivalents of an aldehyde. beilstein-journals.orgrsc.org For instance, using Er(OTf)₃ as a catalyst in the reaction between o-phenylenediamine and electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles. beilstein-journals.org Adapting such a method for a 1,3-disubstituted benzimidazol-2-one (B1210169) would require a different strategy involving a specific carbonyl source instead of an aldehyde.

Synthesis via Rearrangement Reactions

Molecular rearrangements provide an elegant pathway to complex structures from different heterocyclic scaffolds.

Transformation from Benzodiazepine (B76468) Derivatives

A notable synthetic route to a substituted version of this compound involves the rearrangement of a 1,5-benzodiazepine-2,4-dione derivative. imist.maimist.maresearchgate.net Specifically, the alkylation of 1,5-dibenzyl-7-chloro-1,5-benzodiazepine-2,4-dione with reagents like methyl iodide or propargyl bromide, in the presence of a strong base such as potassium tert-butoxide in refluxing DMF, does not lead to the expected C-alkylation product. imist.maresearchgate.net Instead, the reaction exclusively yields 5-chloro-1,3-dibenzyl-benzimidazol-2-one through a ring contraction rearrangement. imist.maimist.maresearchgate.net

The proposed mechanism for this transformation suggests that the strong base facilitates a Favorskii-type rearrangement, leading to the contraction of the seven-membered benzodiazepine ring into the more stable five-membered imidazole ring of the benzimidazolone system. This synthetic strategy highlights the intriguing reactivity of benzodiazepine systems and offers a unique entry point to substituted benzimidazolones. imist.ma

Table 2: Synthesis of 5-chloro-1,3-dibenzyl-benzimidazol-2-one via Rearrangement

Starting Material Reagents Base Solvent Conditions Product Reference
1,5-Dibenzyl-7-chloro-1,5-benzodiazepine-2,4-dione Propargyl bromide or Methyl iodide Potassium t-butoxide DMF Reflux, 48h, N₂ atmosphere 5-Chloro-1,3-dibenzyl-benzimidazol-2-one imist.maresearchgate.net

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. While specific green synthesis protocols for this compound are not extensively documented, principles of green chemistry can be applied to its known synthetic routes. acs.orgresearchgate.net

Key green approaches applicable to its synthesis include:

Catalysis: The use of phase-transfer catalysts (PTC) like TBAB in the alkylation of 1H-benzimidazol-2(3H)-one is a step towards a greener process. researchgate.net Catalytic amounts of reagents are superior to stoichiometric ones as they reduce waste. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption for the synthesis of benzimidazole derivatives, often leading to higher yields and cleaner products. organic-chemistry.orgsemanticscholar.org

Aqueous Media: Performing reactions in water or micellar solutions (e.g., using surfactants like SDS) can replace volatile and toxic organic solvents, which is a core principle of green chemistry. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental green chemistry goal. acs.org The direct alkylation of benzimidazolone generally has a good atom economy, although the formation of salt byproducts is unavoidable.

The development of catalytic, one-pot procedures in aqueous media or from biorenewable starting materials represents a future direction for the green synthesis of this compound. organic-chemistry.org

Synthetic Routes to Key Precursors and Intermediates

The accessibility of this compound is dependent on the efficient synthesis of its primary precursors.

Synthesis of 1H-Benzimidazol-2(3H)-one: This crucial intermediate is most commonly prepared by the condensation of o-phenylenediamine with a carbonyl-containing reagent.

From Urea: Heating a mixture of o-phenylenediamine and urea is a classic and straightforward method to produce 1H-benzimidazol-2(3H)-one. nih.gov

From Ethyl Chloroformate: Reaction of o-phenylenediamine with ethyl chloroformate provides a simple and efficient route to the benzimidazol-2-one core. researchgate.net

Other Carbonyl Sources: Other reagents like phosgene, triphosgene, or carbon dioxide under pressure can also serve as the carbonyl source for the cyclization reaction.

Synthesis of o-Phenylenediamine: The industrial and laboratory-scale synthesis of o-phenylenediamine is well-established.

Reduction of o-Nitroaniline: The most common method is the reduction of o-nitroaniline. This can be achieved using various reducing agents, such as tin or iron in acidic media, zinc dust in alkaline or neutral conditions, or catalytic hydrogenation. orgsyn.org A common laboratory procedure involves the reduction of o-nitroaniline with zinc dust and aqueous sodium hydroxide. orgsyn.org

Preparation of 1,3-Dibenzylbenzimidazolium Salts

The synthesis of 1,3-dibenzylbenzimidazolium salts is a fundamental step in accessing the broader chemistry of this compound and its derivatives. These salts are typically prepared through the quaternization of a benzimidazole core.

A common and effective method involves the double N-benzylation of benzimidazole. ajol.info This reaction is typically achieved by treating 1-benzylbenzimidazole with benzyl bromide. The reaction is often carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and heated under reflux conditions to drive the reaction to completion. ajol.info For instance, a mixture of 1-benzylbenzimidazole and benzyl bromide in THF can be refluxed overnight at 70°C. ajol.info Upon completion, the product, a 1,3-dialkylbenzimidazolium salt, is cooled and can be isolated by decantation. ajol.info Further purification is often necessary to remove any unreacted starting material, which can be achieved by washing the crude product with a solvent like diethyl ether. ajol.info

The successful formation of the 1,3-dibenzylbenzimidazolium salt can be confirmed using various analytical techniques. Thin-layer chromatography (TLC) is a useful tool to monitor the progress of the reaction and ensure the consumption of the starting 1-alkyl benzimidazole. ajol.info Spectroscopic methods such as ¹H NMR and FT-IR are crucial for structural confirmation. The ¹H NMR spectrum of the product will characteristically show a downfield signal corresponding to the acidic proton between the two nitrogen atoms (NCHN). ajol.info For example, a signal at 11.6 ppm is indicative of this proton in 1,3-dibenzylbenzimidazolium bromide. ajol.info FT-IR spectroscopy provides further evidence, with characteristic bands for the C=N bond appearing in the region of 1548.7 to 1593.36 cm⁻¹. ajol.info

An alternative approach involves the reaction between benzimidazole and benzyl chloride. vjs.ac.vn This method also yields the corresponding 1,3-dibenzylbenzimidazolium chloride, which serves as a valuable precursor for N-heterocyclic carbene chemistry. vjs.ac.vn

Table 1: Synthesis of 1,3-Dibenzylbenzimidazolium Bromide ajol.info

Reactant 1 Reactant 2 Solvent Reaction Conditions Yield Melting Point

Formation of 1,3-Dibenzylbenzimidazol-2-ylidene (N-Heterocyclic Carbene) Precursors

1,3-Dibenzylbenzimidazolium salts are the direct precursors to 1,3-dibenzylbenzimidazol-2-ylidene, a type of N-heterocyclic carbene (NHC). NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The formation of the NHC from its salt precursor is typically achieved through deprotonation.

The deprotonation of the acidic proton at the C2 position of the benzimidazolium ring is the key step in generating the carbene. This can be accomplished using a suitable base. For instance, in the synthesis of palladium N-heterocyclic carbene complexes, the 1,3-dibenzylbenzimidazolium salt is reacted with a palladium source, such as palladium(II) bromide, in the presence of a base like potassium carbonate. ajol.info The base facilitates the in-situ formation of the NHC, which then coordinates to the metal center. ajol.info

The resulting NHC can also be involved in further reactions. For example, it has been shown to react with 2-(methylsulfonyl)chromones in a process that results in the insertion of a carbon atom from the chromone (B188151) into the NHC structure, leading to the formation of 3,4-dihydroquinoxalin-2(1H)-ones. rsc.org This transformation highlights the reactivity of the carbene generated from its benzimidazolium salt precursor. rsc.org The deprotonation of the benzimidazolium salt to form the NHC is the initial and crucial step in this reaction cascade. rsc.org

The stability and reactivity of the generated NHC are influenced by the substituents on the nitrogen atoms. The benzyl groups in 1,3-dibenzylbenzimidazol-2-ylidene play a significant role in its electronic and steric properties, which in turn affect its behavior in subsequent chemical transformations. nih.gov

Table 2: Characterization Data for 1,3-Dibenzylbenzimidazolium Bromide ajol.info

Analytical Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 11.62 (s, 1H, NCHN), 7.61-7.28 (m, 14H, CH aromatic), 5.89 (s, 2H, NCH₂)

Structural Elucidation and Advanced Spectroscopic Characterization of 1,3 Dibenzylbenzimidazol 2 One

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Dihedral Angles

The crystal structure of 1,3-dibenzylbenzimidazol-2-one consists of a benzimidazol-2-one (B1210169) core to which two benzyl (B1604629) groups are attached at the N1 and N3 positions. nih.gov The fused benzimidazole (B57391) ring system is essentially planar, with only a minor deviation from the mean plane. researchgate.net A key feature of its conformation is the orientation of the two benzyl groups relative to the central benzimidazole ring system. nih.gov

The benzyl groups are positioned nearly perpendicular to the plane of the benzimidazole moiety but are oriented in opposite directions. nih.govresearchgate.net This arrangement is quantified by the dihedral angle between the benzimidazole mean plane and the phenyl ring of the benzyl group, which is approximately 81.95(5)°. researchgate.netnih.gov Furthermore, the dihedral angle between the two benzyl rings themselves is about 60.96(7)°. researchgate.netnih.gov This specific spatial arrangement minimizes steric hindrance between the bulky benzyl substituents and the central ring system.

Parameter Value
Dihedral Angle (Benzimidazole Plane and Phenyl Ring) 81.95(5)°
Dihedral Angle (Between Two Benzyl Groups) 60.96(7)°

Crystal data for this compound:

Formula C₂₁H₁₈N₂O
Molecular Weight 314.37
Crystal System Monoclinic
Space Group C2/c
a (Å) 19.5983 (7)
b (Å) 9.0882 (2)
c (Å) 10.0473 (3)
β (°) 115.593 (4)
Volume (ų) 1613.98 (10)

| Z | 4 |

Solution-State Structural Characterization

Spectroscopic techniques are invaluable for elucidating the structure of this compound in solution, providing complementary information to the solid-state data from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of organic compounds. In the ¹H NMR spectrum of a similar compound, 5-chloro-1,3-dibenzyl-benzimidazol-2-one, the methylene (B1212753) protons of the benzyl groups appear as distinct signals, confirming their attachment to the nitrogen atoms of the benzimidazolone core. researchgate.net Specifically, two signals at 5.11 and 5.12 ppm are attributed to the two methylene groups. researchgate.net The aromatic protons of the benzimidazole ring and the benzyl groups would also present characteristic signals in the aromatic region of the spectrum. researchgate.net

The ¹³C NMR spectrum provides further evidence for the carbon framework. For the chloro-substituted analogue, a key signal appears at 154.54 ppm, which is characteristic of the carbonyl carbon (C=O) in the 2-position of the benzimidazolone ring. researchgate.net The carbons of the methylene groups and the aromatic rings would also have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The most prominent feature in the FTIR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of the urea-like moiety within the benzimidazolone ring. Other characteristic absorptions would include C-H stretching vibrations from the aromatic and methylene groups, and C=C and C-N stretching vibrations from the heterocyclic and aromatic rings.

Theoretical and Computational Structural Studies

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. These calculations can be used to optimize the molecular geometry of this compound and to predict various spectroscopic properties. For related benzimidazole derivatives, computational studies have been employed to calculate intermolecular interaction energies, helping to understand the forces that govern crystal packing. nih.gov Such theoretical models can also be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

A review of the current scientific literature did not yield specific studies employing Density Functional Theory (DFT) calculations for the analysis of the molecular geometry and electronic structure of this compound. While DFT calculations have been utilized to study other benzimidazole derivatives, specific computational data for the title compound is not presently available. mdpi.commdpi.com

Computational Analysis of Conformational Equilibria

There is no specific information available in the reviewed literature regarding the computational analysis of the conformational equilibria of this compound. Such studies would provide insight into the rotational barriers of the benzyl groups and the stability of different conformers; however, this research has not been published for this particular molecule.

Chemical Reactivity and Derivatization of 1,3 Dibenzylbenzimidazol 2 One

N-Substitution and Alkylation Reactions

The primary method for synthesizing 1,3-dibenzylbenzimidazol-2-one involves the N,N'-dialkylation of 1,3-dihydro-2H-benzimidazol-2-one. This process is typically achieved by reacting 1H-benzimidazol-2(3H)-one with two equivalents of benzyl (B1604629) chloride in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetra-n-butylammonium bromide in a solvent like DMF. nih.gov This reaction proceeds in a stepwise manner, allowing for the isolation of the mono-substituted 1-benzylbenzimidazol-2-one as well as the target disubstituted product. nih.gov

While the synthesis starts from the unsubstituted benzimidazol-2-one (B1210169), the further N-alkylation of an already formed 1,3-disubstituted benzimidazol-2-one is not a common transformation, as both nitrogen atoms are already tertiary. However, the initial synthesis allows for the introduction of various substituted benzyl groups, leading to a diverse library of derivatives. The synthesis of unsymmetrical derivatives, where the two N-substituents are different, can be achieved through a stepwise alkylation of benzimidazol-2-one. researchgate.net

General alkylation of benzimidazoles can also be accomplished using ketonic Mannich bases, which provides a route to more complex N-substituents. researchgate.net Although not specifically reported for this compound, this method highlights the versatility of the benzimidazole (B57391) core to N-alkylation.

Reactivity at the Carbonyl Center

The carbonyl group at the C2 position of this compound is part of a cyclic urea (B33335) system. This configuration renders it significantly less electrophilic than a typical ketone or aldehyde carbonyl. The lone pairs of the adjacent nitrogen atoms delocalize into the carbonyl group, reducing its partial positive charge and thus its susceptibility to nucleophilic attack.

Currently, there is a lack of specific literature detailing reactions such as reduction or nucleophilic addition directly at the carbonyl center of this compound. General principles of carbonyl chemistry suggest that forcing conditions with powerful reducing agents like lithium aluminum hydride might lead to reduction, but such transformations have not been documented for this specific molecule. Similarly, nucleophilic addition reactions, which are fundamental for many carbonyl compounds, are not reported, underscoring the stability of the urea-like moiety within the benzimidazole ring system. academie-sciences.fr

Functionalization of Benzyl Moieties

The benzyl groups attached to the nitrogen atoms present potential sites for further functionalization, primarily through electrophilic aromatic substitution on the phenyl rings. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation could theoretically be performed to introduce substituents onto these rings. However, specific examples of such post-synthesis modifications on the benzyl groups of this compound are not prevalent in the surveyed literature.

The more common synthetic strategy involves the use of pre-functionalized benzyl halides in the initial N-alkylation step. For instance, reacting 1H-benzimidazol-2(3H)-one with substituted benzyl chlorides or bromides allows for the direct incorporation of desired functional groups onto the benzyl moieties. This approach provides a more controlled and efficient route to a wide array of derivatives compared to attempting functionalization on the fully formed, and potentially sensitive, this compound molecule. nih.gov

Transformation into N-Heterocyclic Carbene (NHC) Ligands

The most significant area of chemical reactivity related to the this compound scaffold involves its precursor, the 1,3-dibenzylbenzimidazolium salt. These salts are readily converted into N-heterocyclic carbenes (NHCs), which are a crucial class of ligands in organometallic chemistry and catalysis. znaturforsch.com The transformation involves the deprotonation of the C2-proton of the benzimidazolium salt, which is acidic, to generate the free carbene.

The NHC derived from 1,3-dibenzylbenzimidazolium is a strong σ-donor ligand that forms stable complexes with a variety of transition metals, notably palladium and silver. These metal-NHC complexes are often synthesized via in situ deprotonation of the corresponding benzimidazolium salt in the presence of a suitable metal precursor.

Palladium-NHC Complexes: Palladium(II)-NHC complexes are of significant interest due to their applications as catalysts in cross-coupling reactions. A common synthetic route involves the reaction of 1,3-dibenzylbenzimidazolium chloride with a palladium(II) source like palladium(II) acetate (B1210297) or palladium(II) chloride in the presence of a base. For example, dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) can be prepared by reacting the benzimidazolium chloride with palladium chloride and potassium bromide in pyridine (B92270), which acts as both a ligand and a solvent. nih.gov The resulting PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are often air and moisture stable, making them convenient to handle.

Silver-NHC Complexes: Silver(I)-NHC complexes are valuable as antimicrobial agents and also serve as versatile carbene transfer agents for the synthesis of other metal-NHC complexes (transmetalation). The synthesis typically involves reacting the 1,3-dibenzylbenzimidazolium salt with a silver source, most commonly silver(I) oxide (Ag₂O). mdpi.com This reaction is usually carried out in a solvent like dichloromethane (B109758) at room temperature, often in the dark to prevent decomposition of the light-sensitive silver complexes. mdpi.com The resulting silver(I)-NHC complexes, such as chloro(1,3-dibenzylbenzimidazol-2-ylidene)silver(I), are generally stable solids. researchgate.net

Table 1: Synthesis of Metal-NHC Complexes from 1,3-Dibenzylbenzimidazolium Salts

MetalMetal PrecursorBase/Solvent SystemResulting Complex TypeReference(s)
PalladiumPdCl₂ / KBrPyridine (as solvent and ligand)Dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) nih.gov
PalladiumPd(OAc)₂DMSOtrans-Bis[1,3-dibenzylbenzimidazolin-2-ylidene]dibromopalladium(II) znaturforsch.com
SilverAg₂ODichloromethaneChloro(1,3-dibenzylbenzimidazol-2-ylidene)silver(I) mdpi.comresearchgate.net
SilverSilver(I) Acetate-(1,3-dibenzyl-5,6-dimethylbenzimidazole-2-ylidene)silver(I) acetate

The ligands in metal-NHC complexes can undergo exchange reactions, which is a fundamental aspect of their chemistry and catalytic activity. In palladium-NHC complexes derived from 1,3-dibenzylbenzimidazol-2-ylidene, ancillary ligands such as phosphines or pyridines can be displaced.

For instance, the pyridine ligand in dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) can be readily exchanged by reacting the complex with other ligands. A notable example is the reaction with triphenylphosphine (B44618) in chloroform (B151607) at room temperature, which yields the corresponding dibromo[1,3-dibenzylbenzimidazol-2-ylidene]triphenylphosphinepalladium(II) complex. nih.gov This ligand exchange demonstrates the relative lability of the pyridine ligand compared to the very strong Pd-C(NHC) bond, a characteristic feature of PEPPSI-type precatalysts.

The dynamics of such exchanges are crucial for the activation of the precatalyst and the formation of the catalytically active species in a catalytic cycle. While detailed kinetic studies on these specific complexes are limited, the ability to perform these transformations under mild conditions suggests a relatively low energy barrier for the exchange process. nih.gov

Catalytic Applications of 1,3 Dibenzylbenzimidazol 2 One Derivatives

N-Heterocyclic Carbene (NHC) Mediated Catalysis

N-heterocyclic carbenes derived from 1,3-dibenzylbenzimidazolium salts, the precursors to the "-one" form, are a cornerstone of modern catalysis. These NHCs are prized for forming stable complexes with a variety of transition metals and for their utility as metal-free organocatalysts, owing to the steric and electronic properties conferred by the benzyl (B1604629) substituents.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The NHC ligand derived from 1,3-dibenzylbenzimidazolium halides is particularly effective in stabilizing transition metal centers, most notably palladium, for cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon bonds in organic synthesis.

Palladium complexes incorporating the 1,3-dibenzylbenzimidazol-2-ylidene ligand have demonstrated high efficiency as catalysts in several key transformations. Research has shown that these complexes are active for Heck, Suzuki, and Stille reactions, which are powerful methods for carbon-carbon bond formation. researchgate.net For instance, a catalyst system formed in situ from Palladium(II) acetate (B1210297) and 1,3-dialkylbenzimidazolium salts quantitatively catalyzes the Heck coupling of aryl bromides under mild conditions in aqueous media. psu.edu

A study detailed the synthesis of a series of dibromo[1,3-dibenzylbenzimidazol-2-ylidene]palladium(II) complexes featuring various ancillary ligands such as pyridine (B92270), morpholine, and triphenylphosphine (B44618). researchgate.netnih.gov These air- and moisture-stable complexes have proven to be effective pre-catalysts. researchgate.netnih.gov For example, a palladium catalyst with a 1,3-bis(phenylmethyl)benzimidazolium ligand, demonstrated excellent activity in the Heck coupling of 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net The general protocols for synthesizing and testing the catalytic activity of such palladium-NHC complexes in arylation and Suzuki-Miyaura cross-coupling reactions have been well-established, confirming their role as promising catalysts for a wide range of C-C bond-forming reactions. nih.govnih.gov

Synthesized (1,3-Dibenzylbenzimidazol-2-ylidene)palladium(II) Complexes researchgate.netnih.gov
Complex NameAncillary Ligand (L)Formula
dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II)PyridineC₂₆H₂₃Br₂N₃Pd
dibromo[1,3-dibenzylbenzimidazol-2-ylidene]-3-chloropyridinepalladium(II)3-ChloropyridineC₂₆H₂₂Br₂ClN₃Pd
dibromo[1,3-dibenzylbenzimidazol-2-ylidene]-2-aminopyridinepalladium(II)2-AminopyridineC₂₆H₂₄Br₂N₄Pd
dibromo[1,3-dibenzylbenzimidazol-2-ylidene]triphenylphosphinepalladium(II)TriphenylphosphineC₃₉H₃₃Br₂N₂PPd
dibromo[1,3-dibenzylbenzimidazol-2-ylidene]morpholinepalladium(II)MorpholineC₂₅H₂₇Br₂N₃OPd

The success of these catalysts is often attributed to the strong σ-donating ability of the NHC ligand, which forms a stable bond with the palladium center, preventing catalyst decomposition and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Organocatalytic Transformations

While transition metal catalysis is a major application, the benzimidazole (B57391) framework itself is a recognized scaffold in the field of organocatalysis. beilstein-journals.org Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Derivatives of the benzimidazole core, such as chiral 2-aminobenzimidazoles, have been successfully employed as hydrogen-bond-mediated organocatalysts.

These catalysts have been shown to be effective in promoting reactions like the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins. In such transformations, the benzimidazole unit can act as a bifunctional catalyst, where one part of the molecule (e.g., a Brønsted acid site) activates the electrophile while another part (e.g., a Lewis basic site) activates the nucleophile. This dual activation within a single molecule enhances reaction rates and stereoselectivity. For instance, organocatalytic systems have been developed for the asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones via an aza-Michael/aldol domino reaction. nih.gov Although research has focused more on other substituted benzimidazoles, the principles demonstrate the inherent potential of the 1,3-dibenzylbenzimidazol-2-one scaffold in the design of new organocatalysts.

Bio-catalysis Research (Investigation of Mechanistic Chemical Interactions)

The term "bio-catalysis" in this context refers to the study of how these synthetic compounds interact with and influence biological catalysts (enzymes) and pathways. Derivatives of this compound, particularly their metal complexes, have been investigated for their mechanistic interactions with key enzymes, revealing potent inhibitory effects.

A study of dibromo[1,3-dibenzylbenzimidazol-2-ylidene]palladium(II) complexes revealed significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE). researchgate.netnih.gov These enzymes are crucial targets in medicinal chemistry. Carbonic anhydrases are involved in pH regulation and other physiological processes, while acetylcholinesterase is central to nerve impulse transmission.

The palladium complexes showed highly potent inhibition, with inhibitor constant (Kᵢ) values in the nanomolar range. researchgate.netnih.gov This strong inhibition points to a specific and high-affinity interaction between the palladium-NHC complex and the active sites of these enzymes. The mechanism likely involves the coordination of the palladium center or the entire complex to key amino acid residues within the enzyme's active site, thereby blocking substrate access and inactivating the enzyme.

Enzyme Inhibition Data for (1,3-Dibenzylbenzimidazol-2-ylidene)palladium(II) Complexes researchgate.netnih.gov
EnzymeInhibitor Constant (Kᵢ) Range (nM)
Human Carbonic Anhydrase I (hCA I)10.06 ± 1.49 – 68.56 ± 11.53
Human Carbonic Anhydrase II (hCA II)7.74 ± 0.66 – 49.39 ± 6.50
Acetylcholinesterase (AChE)22.83 ± 3.21 – 64.09 ± 9.05

This research into the mechanistic chemical interactions with enzymes underscores the potential of this compound derivatives as scaffolds for designing targeted enzyme inhibitors, bridging the fields of organometallic catalysis and medicinal chemistry.

Supramolecular Chemistry and Self Assembly Involving 1,3 Dibenzylbenzimidazol 2 One Scaffolds

Molecular Recognition and Host-Guest Systems Based on Benzimidazole (B57391) Units

The benzimidazole unit is a well-established motif in host-guest chemistry due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and ion-dipole interactions. nih.gov While research often focuses on the broader class of benzimidazoles, the principles are directly applicable to the 1,3-dibenzylbenzimidazol-2-one scaffold. The core benzimidazole structure can act as a guest, being encapsulated by macrocyclic hosts.

A prominent example involves cucurbit[n]urils (Q[n]s), which are macrocyclic host molecules with a hydrophobic cavity and hydrophilic carbonyl portals. nih.gov Studies have shown that benzimidazole derivatives can form stable 1:1 host-guest inclusion complexes with hosts like tetramethyl cucurbit organic-chemistry.orguril (TMeQ organic-chemistry.org). nih.gov The driving forces for this complexation are primarily enthalpy-driven and include hydrogen bonding and ion-dipole interactions. nih.gov The mode of interaction can vary, with either the benzimidazole ring or its substituents entering the host's cavity, indicating a competitive binding process. nih.gov The addition of the dibenzyl groups in this compound introduces significant steric bulk and additional aromatic surfaces, which would influence its interaction with potential hosts, potentially favoring hosts with larger cavities or leading to unique binding geometries.

The benzimidazole scaffold is a key component in various pharmaceutical compounds, and its ability to participate in molecular recognition is fundamental to its biological activity. orientjchem.org This inherent recognition capability is harnessed in supramolecular chemistry to design systems with specific binding properties.

Table 1: Host-Guest Interactions with Benzimidazole Derivatives

Host Molecule Guest Molecule Type Stoichiometry Primary Driving Forces Ref.

Self-Assembly Processes on Surfaces and Interfaces (e.g., Au(111))

The this compound scaffold serves as a precursor to N-heterocyclic carbenes (NHCs), specifically 1,3-dibenzylbenzimidazolylidene (NHCDBZ), which have emerged as a superior alternative to traditional thiol-based ligands for modifying metal surfaces. scispace.comnih.gov These NHCs form highly stable and ordered self-assembled monolayers (SAMs) on surfaces like gold (Au(111)) and copper (Cu(111)). scispace.comnih.gov

The self-assembly process is governed by a combination of strong covalent metal-carbon bonds and subtle intermolecular/adsorbate-substrate interactions. nih.govnih.gov On Cu(111), 1,3-dibenzylbenzimidazolylidene forms large, highly ordered domains. nih.gov Scanning tunneling microscopy (STM) and density functional theory (DFT) calculations have revealed that the NHC moieties adsorb in a vertical orientation, coordinating to copper adatoms. nih.gov

The long-range order of these assemblies is critically influenced by the N-substituents—the "wingtip" groups. In the case of NHCDBZ, the two benzyl (B1604629) groups are positioned on opposite sides of the benzimidazole core, with their aromatic rings lying almost parallel to the surface. nih.gov This arrangement facilitates additional stabilizing interactions with the substrate. The organization of three benzyl substituents from three different NHC molecules into a triangular pattern directs the formation of a highly ordered Kagome-like surface lattice. nih.gov The flexibility of the methylene (B1212753) (-CH2-) linker between the nitrogen atoms and the benzyl rings is crucial for enabling this specific binding geometry and self-assembly. nih.gov

Studies on Au(111) with related NHCs show that factors like surface coverage and temperature are critical in controlling the surface geometry and organization. scispace.comresearchgate.net At low coverage, NHCs can bind directly to the surface, but above a certain threshold, they tend to form upright, adatom-mediated structures that self-assemble into ordered lattices, such as zig-zag lines. scispace.comresearchgate.net

Table 2: Self-Assembly Characteristics of Benzimidazole-Derived NHCs on Metal Surfaces

NHC Derivative Surface Observed Structure Key Interactions Ref.
1,3-dibenzylbenzimidazolylidene (NHCDBZ) Cu(111) Highly ordered Kagome-like lattice NHC-Cu adatom coordination, Benzyl group-surface interaction nih.gov
1,3-diisopropylbenzimidazol-2-ylidene (NHCiPr) Au(111) Zig-zag lattice at >0.4 ML coverage NHC-Au adatom coordination, Intermolecular forces scispace.com

Role of Non-Covalent Interactions in Directed Assembly

Non-covalent interactions are the cornerstone of supramolecular assembly, dictating the structure and stability of the resulting architectures. For scaffolds like this compound, the key interactions are hydrogen bonding and π-π stacking. nih.govrsc.orgrsc.org

Hydrogen Bonding: While the 1,3-disubstituted nature of the target compound precludes it from acting as a hydrogen bond donor at the nitrogen positions, the carbonyl oxygen of the benzimidazol-2-one (B1210169) core can act as a hydrogen bond acceptor. Furthermore, in related systems, hydrogen bonds are crucial for forming extended networks. researchgate.netnih.gov For instance, intricate networks of hydrogen bonds can lead to the formation of two-dimensional structures. researchgate.net In the context of crystal engineering and the formation of co-crystals, hydrogen bonding plays a dominant role in directing the assembly of molecular components. nih.gov

π-π Stacking: The aromatic benzimidazole core and the two benzyl wingtips provide extensive π-surfaces for stacking interactions. These interactions are fundamental in the solid-state packing of benzimidazole derivatives and in the formation of larger aggregates. nih.govrsc.org The crystal structure of 1,3-dibenzyl-1H-benzimidazol-2(3H)-one reveals that the two benzyl groups are oriented almost perpendicularly to the central benzimidazole plane, which influences how the molecules pack together. nih.gov In coordination compounds involving π-systems, these stacking interactions can lead to the formation of one-dimensional ladder-like structures. nih.gov The combination of hydrogen bonding and π-π stacking is often cooperative, where hydrogen bonds can reinforce and correctly orient the molecules for effective π-π overlap, which is crucial for processes like electron transfer in functional materials. rsc.org

Integration into Advanced Supramolecular Architectures (e.g., Mechanically Interlocked Molecules)

The structural rigidity and recognition capabilities of benzimidazole-containing units make them excellent components for constructing mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. nih.govnih.gov These molecules, where components are linked by mechanical bonds rather than covalent bonds, are at the forefront of molecular machine development.

Benzimidazole units are frequently incorporated into the thread or macrocycle components of these architectures. For example, a large macrocycle containing two 2,6-bis(N-alkyl-benzimidazolyl)pyridine ligands has been used to synthesize doubly threaded rsc.orgrotaxanes. nih.gov In this process, the macrocycle and linear threads self-assemble in the presence of a templating metal ion, such as iron(II), to form a pseudo-rotaxane, which is then trapped by adding bulky "stopper" groups to the ends of the threads. nih.gov

The stability of these interlocked structures is highly dependent on the size of both the macrocycle and the stopper groups. nih.govresearchgate.net Studies have shown that even small changes to the macrocycle size can dramatically affect the stability of the resulting rotaxane, with some systems exhibiting controlled degradation rates based on the kinetic barrier to the components slipping apart. nih.gov The this compound scaffold, by modification, can be integrated into either the thread or the macrocycle, with the benzyl groups potentially serving as part of the bulky stopper units or influencing the recognition properties within the assembly. The use of diazapyrenium units, which are structurally more complex than bipyridinium, has been shown to significantly strengthen the non-covalent interactions in catenanes, leading to higher association constants and increased barriers to component rotation. rsc.org This highlights the potential for tuning the properties of MIMs by careful design of the constituent aromatic units like benzimidazoles.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,3-Dibenzyl-1H-benzimidazol-2(3H)-one
Tetramethyl cucurbit organic-chemistry.orguril
1,3-Dibenzylbenzimidazolylidene
1,3-Diisopropylbenzimidazol-2-ylidene
1,3-Di-tert-butylbenzimidazol-2-ylidene
2,6-bis(N-alkyl-benzimidazolyl)pyridine
Iron(II)
Diazapyrenium
Bipyridinium
Rotaxane
Catenane

| rsc.orgRotaxane |

Advanced Materials Science Applications of 1,3 Dibenzylbenzimidazol 2 One Derivatives

Incorporation into Functional Polymers and Soft Materials

The incorporation of benzimidazole (B57391) and its derivatives into polymer backbones is a well-established strategy for developing high-performance materials with exceptional thermal and mechanical properties. While direct polymerization of 1,3-dibenzylbenzimidazol-2-one is not extensively documented, research on related N-substituted benzimidazole polymers provides insights into the potential impact of the dibenzyl substitution.

The synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units has been achieved through N-C coupling reactions with activated aromatic dihalides. nih.gov These polymers exhibit high glass transition temperatures (Tg) and good thermal stability. nih.gov For instance, a homopolymer synthesized from 1H-benzo[d]imidazol-2(3H)-one demonstrated a remarkable Tg of 348 °C. nih.gov The introduction of N-phenyl substituents into poly(benzimidazole imide)s (PBIIs) has been shown to reduce water absorption and improve optical transparency due to the disruption of intermolecular hydrogen bonding and looser molecular packing. semanticscholar.orgnih.govresearchgate.netrsc.org It is conceivable that the N,N'-dibenzyl groups in this compound would impart similar, if not enhanced, effects on polymer properties due to their larger steric bulk.

The general class of polybenzimidazoles (PBIs) is known for its outstanding thermo-mechanical properties. dtu.dk The functionalization of polymers with benzimidazole pendants can also influence their dielectric properties. mdpi.com The incorporation of benzimidazole moieties can lead to an increase in AC conductivity at higher frequencies due to net polarization effects within the polymer structure. mdpi.com

Table 1: Properties of Polymers Containing Benzimidazol-2-one (B1210169) Moieties

Polymer Type Monomers Key Properties
Poly(aryl ether) copolymer 1H-benzo[d]imidazol-2(3H)-one, 4,4'-biphenol, activated aromatic dihalide Increased Tg from 220 °C to 269 °C with 30 mol% benzimidazol-2-one. nih.gov
Poly(benzimidazol-2-one) homopolymer 1H-benzo[d]imidazol-2(3H)-one, activated aromatic dihalide High Tg (348 °C), good thermal stability, soluble in various organic solvents. nih.gov

Applications in Thin Film Deposition and Surface Engineering

Currently, there is limited specific information available in the public domain regarding the direct application of this compound and its derivatives in thin film deposition and surface engineering. However, the broader class of benzimidazole derivatives has been investigated for creating functional surfaces and coatings.

Benzimidazole and its derivatives are known to be effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. rsc.org Their protective action is attributed to their ability to adsorb onto the metal surface. While not a thin film deposition in the conventional sense, this surface modification imparts significant protection. The hydrophobic character of the inhibitor can be assessed by water contact angle measurements on the treated surface. rsc.org

Furthermore, benzimidazole derivatives have been used as preservatives in paints and coatings, indicating their compatibility with film-forming formulations and their ability to impart specific functionalities to a surface. nih.gov The general principles of thin film deposition, which include physical vapor deposition (PVD) and chemical vapor deposition (CVD), could potentially be applied to benzimidazolone derivatives if suitable volatility and reactivity can be achieved. researchgate.net

Development of Hybrid Materials with Tailored Properties

The synthesis of hybrid materials allows for the combination of properties from different classes of materials, such as organic and inorganic components, to create new functionalities. Benzimidazole derivatives are attractive building blocks for such hybrids due to their rigid structure and coordinating capabilities.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. escholarship.org Benzimidazole-containing linkers have been used to create novel MOFs. For example, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene has been used as an organic linker to synthesize MOFs with various metal ions like Cu, Cr, and Al. mdpi.com These materials exhibit interesting properties for gas adsorption, with a Cu-based MOF showing significant CO2 uptake. mdpi.com While this compound itself has not been explicitly reported as a linker, its derivatives with appropriate functional groups could potentially be used to construct new MOF architectures. The synthesis of a novel Zn(II)-organic framework from 2-phenyl benzimidazole has also been reported for the removal of organic dyes from aqueous solutions. nih.gov

Benzimidazole-Triazole Hybrids: Molecular hybridization is a strategy to design new chemical entities with enhanced properties. mdpi.com Hybrid molecules combining benzimidazole and 1,2,3-triazole scaffolds have been synthesized and investigated for their biological activities. mdpi.com These syntheses often utilize "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov Such hybrid compounds can exhibit interesting interactions with biological targets and have potential applications in medicinal chemistry. nih.gov

Metal Complexes: Benzimidazole derivatives can act as ligands to form coordination complexes with various transition metals. semanticscholar.orgrsc.orgescholarship.org These metal complexes can exhibit interesting photophysical and biological properties. For instance, luminescent dinuclear copper(I) complexes with an imidazolylpyrimidine bridging ligand have been synthesized and their photophysics studied. nih.gov Similarly, luminescent zinc halide complexes with 2-(2-aminophenyl)benzothiazole derivatives have been reported. doaj.orgmdpi.com While direct complexation studies with this compound are not widely available, the nitrogen atoms in the imidazole (B134444) ring and the carbonyl oxygen of the benzimidazolone moiety could potentially coordinate with metal ions.

Optoelectronic Applications (where applicable to the compound's structure)

The rigid, conjugated structure of the benzimidazolone core suggests that its derivatives could possess interesting photophysical properties for optoelectronic applications. Research into related compounds supports this potential.

Derivatives of benzimidazole are being explored for applications in organic electronics, including organic thin-film transistors. researchgate.net The photophysical properties of π-extended 2,1,3-benzothiadiazoles, which share some structural similarities with functionalized benzimidazoles, have been studied, revealing their potential as materials for organic light-emitting diodes (OLEDs). researchgate.net

More directly relevant, a study on pyrene-benzimidazole derivatives as blue emitters for OLEDs featured a compound with a 1,3-disubstituted benzimidazole core. This highlights the potential of such structures in developing new materials for electronic displays and lighting. The photophysical properties of these materials, such as their absorption, emission, and fluorescence lifetimes, are crucial for their performance in devices. researchgate.netnih.govnih.gov

Luminescent metal complexes of benzimidazole derivatives also show promise in this area. nih.govdoaj.orgmdpi.com The coordination of a metal ion can significantly alter the photophysical properties of the ligand, leading to materials with potential applications in sensing and light-emitting devices.

Table 2: Optoelectronic Properties of Related Benzimidazole Derivatives

Compound Type Application Key Findings
Pyrene-benzimidazole derivatives Blue emitters for OLEDs 1,3-disubstituted benzimidazole core can be part of an efficient blue-emitting material.
π-extended 4,7-diaryl-2,1,3-benzothiadiazoles Potential for OLEDs High fluorescent quantum yields and suitable band gaps. researchgate.net
Luminescent dinuclear Copper(I) complexes Light-emitting materials Emission through phosphorescence and thermally activated delayed fluorescence. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.